cis Resveratrol 4O-b-D-Glucuronide cis Resveratrol 4O-b-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16542487
InChI: InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+
SMILES:
Molecular Formula: C20H20O9
Molecular Weight: 404.4 g/mol

cis Resveratrol 4O-b-D-Glucuronide

CAS No.:

Cat. No.: VC16542487

Molecular Formula: C20H20O9

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

cis Resveratrol 4O-b-D-Glucuronide -

Specification

Molecular Formula C20H20O9
Molecular Weight 404.4 g/mol
IUPAC Name 6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+
Standard InChI Key CDEBVTGYVFHDMA-OWOJBTEDSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

cis-Resveratrol 4O-β-D-glucuronide (C₂₀H₂₀O₉; molecular weight: 404.4 g/mol) consists of a cis-resveratrol backbone conjugated to β-D-glucuronic acid at the 4-hydroxyl position. The stereochemistry of the double bond in the stilbene moiety distinguishes it from the trans-isomer, influencing its metabolic stability and interaction with biological targets . The IUPAC name, (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid, reflects its complex glycosidic linkage and hydroxyl group orientation .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₀O₉
Molecular Weight404.4 g/mol
CAS Number387372-23-8
SMILESO[C@@H]1C@@HC@HOC@@HC(=O)O
PubChem CID59638843

Biosynthesis and Synthetic Pathways

Enzymatic Glucuronidation

In vivo, cis-resveratrol undergoes phase II metabolism mediated by UDP-glucuronosyltransferases (UGTs), particularly in the liver and intestinal epithelium. These enzymes transfer glucuronic acid from UDP-glucuronic acid to the 4-OH group of cis-resveratrol, producing the 4O-β-D-glucuronide conjugate . This process enhances hydrophilicity, promoting renal and biliary excretion .

Laboratory Synthesis

Chemical synthesis often employs protective group strategies to achieve regioselective glucuronidation. A trichloroacetimidate-based method enables coupling of peracetylated glucuronic acid donors with partially protected cis-resveratrol precursors. Subsequent deprotection under mild acidic conditions yields the target compound . Enzymatic approaches using recombinant UGTs offer higher stereochemical fidelity but require optimized reaction conditions to prevent isomerization .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The conjugate inhibits NF-κB and COX-2 pathways in macrophage models, suppressing prostaglandin E₂ (PGE₂) and TNF-α production. This activity is partially attributed to residual aglycone release in target tissues, though direct modulation of Toll-like receptor 4 (TLR4) signaling has also been proposed .

Metabolic Stability and Bioavailability

cis-Resveratrol 4O-β-D-glucuronide demonstrates rapid systemic clearance (t₁/₂: ~2–4 h in rodents), with urinary excretion as the primary elimination route. Its bioavailability is further limited by accelerated glucuronidation kinetics relative to the trans-isomer, as observed in human hepatic microsomal assays .

Table 2: Comparative Pharmacokinetic Parameters (cis vs. trans)

Parametercis-Resveratrol 4O-β-D-Glucuronidetrans-Resveratrol 3O-β-D-Glucuronide
Plasma Half-Life (h)2.1 ± 0.35.8 ± 1.2
Urinary Excretion (%)78 ± 1262 ± 9
Intestinal AbsorptionLowModerate

Stability and Degradation Pathways

Photolytic and pH-Dependent Instability

The cis-configuration confers greater susceptibility to UV-induced isomerization and oxidative degradation compared to trans-resveratrol conjugates. Alkaline conditions (pH > 8) accelerate hydrolytic cleavage of the glucuronide bond, regenerating free cis-resveratrol. Storage at -80°C in amber vials is recommended to preserve structural integrity .

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